Senkyunolide H

Anti-proliferative Atherosclerosis Smooth Muscle Cell

Senkyunolide H (CAS 94596-27-7) is a natural phthalide isolated from the rhizome of Ligusticum chuanxiong Hort (Chuanxiong) and related Apiaceae species. It is a stereoisomer of Senkyunolide I and a structural analog of other bioactive phthalides including Ligustilide, Senkyunolide A, and Butylidenephthalide.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B10783733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide H
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1
InChIInChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-
InChIKeyDQNGMIQSXNGHOA-WTKPLQERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senkyunolide H: A Dihydroxylated Phthalide from Ligusticum chuanxiong with Quantifiable Differentiation in Anti-Proliferative and Neuroprotective Research Applications


Senkyunolide H (CAS 94596-27-7) is a natural phthalide isolated from the rhizome of Ligusticum chuanxiong Hort (Chuanxiong) and related Apiaceae species [1]. It is a stereoisomer of Senkyunolide I and a structural analog of other bioactive phthalides including Ligustilide, Senkyunolide A, and Butylidenephthalide [2]. Senkyunolide H features a (Z)-6,7-dihydroxy-6,7-dihydroligustilide core structure that distinguishes it from other phthalides in the class [3].

Why Generic Substitution of Senkyunolide H with Senkyunolide I, Ligustilide, or Senkyunolide A Fails to Replicate Specific Anti-Proliferative and Antiplatelet Profiles


Phthalides from Ligusticum chuanxiong share a common benzofuranone scaffold but exhibit divergent biological activities due to stereochemical differences and substitution patterns [1]. Senkyunolide H (the (Z)-6,7-dihydroxy isomer) demonstrates superior potency in anti-proliferative assays compared to its (E)-stereoisomer Senkyunolide I, as well as to Ligustilide and Senkyunolide A [2]. In antiplatelet aggregation studies, Senkyunolide H shows a positive correlation with anti-aggregation activity, whereas Senkyunolide I exhibits a negative correlation [3]. These opposing activity profiles preclude generic interchangeability and necessitate compound-specific selection for research applications.

Quantitative Evidence Guide for Senkyunolide H: Head-to-Head Comparisons with Senkyunolide I, Ligustilide, and Senkyunolide A


Senkyunolide H Exhibits Superior Anti-Proliferative Potency in Primary Mouse Aorta Smooth Muscle Cells Compared to Senkyunolide I, Ligustilide, and Senkyunolide A

In a direct head-to-head comparison in primary cultures of mouse aorta smooth muscle cells, Senkyunolide H demonstrated a markedly lower IC50 value for inhibition of fetal bovine serum (10%)-induced proliferation compared to its stereoisomer Senkyunolide I and other structurally related phthalides [1][2].

Anti-proliferative Atherosclerosis Smooth Muscle Cell

Senkyunolide H Shows Positive Correlation with Antiplatelet Aggregation Activity, Opposing the Negative Correlation of Senkyunolide I

Stepwise regression analysis of multiple constituents from Chuanxiong Rhizoma revealed that Senkyunolide H exhibits a positive correlation with antiplatelet aggregation bioactivity (AAB), whereas its stereoisomer Senkyunolide I exhibits a negative correlation [1].

Antiplatelet Cardiovascular Thrombosis

Senkyunolide H Ranks Second in Potency Among Eight Phthalides for Inhibition of SMC Competence Phase Proliferation

A comprehensive structure-activity relationship study compared the potency of eight cnidium rhizome-derived phthalides for inhibiting the competence phase of serum-induced SMC proliferation. Senkyunolide H ranked second overall, outperforming Senkyunolide I, Ligustilide, and Senkyunolide A [1].

Smooth Muscle Cell Anti-proliferative SAR

Senkyunolide H Demonstrates Lower Anti-Inflammatory Activity Compared to Senkyunolide A and Ligustilide in RAW264.7 Macrophage Model

In a comparative assessment using RAW264.7 macrophage cells, the anti-inflammatory activity of six phthalides isolated from Ligusticum chuanxiong was evaluated. Senkyunolide H exhibited weaker anti-inflammatory effects compared to Ligustilide, Senkyunolide A, and Senkyunolide C [1].

Anti-inflammatory Macrophage Nitric Oxide

Senkyunolide H Provides Neuroprotection in PC12 Cells at 100 µM via PI3K/Akt/NF-κB Activation, a Pathway Distinct from Other Phthalides

In oxygen-glucose deprivation (OGD)-induced PC12 cell injury, Senkyunolide H (SEH) at 100 µM significantly reduced cell death. This effect was abrogated by the PI3K inhibitor LY294002 (10 µM), confirming pathway-specific neuroprotection [1].

Neuroprotection Cerebral Ischemia PC12 Cells

Optimal Research and Procurement Scenarios for Senkyunolide H Based on Quantified Comparative Evidence


Anti-Atherosclerotic Research Requiring High-Potency SMC Proliferation Inhibition

Senkyunolide H is the preferred phthalide for studies targeting smooth muscle cell hyperproliferation in atherosclerosis. Its IC50 of <0.1 µg/mL in primary mouse aorta SMCs is >15-fold lower than Senkyunolide A (1.52 µg/mL) and Ligustilide (1.68 µg/mL), enabling effective inhibition at substantially lower concentrations [1][2].

Antiplatelet Aggregation Studies Requiring Positive Correlation with AAB

For research involving antiplatelet aggregation mechanisms, Senkyunolide H should be selected over Senkyunolide I. Regression analysis demonstrates that Senkyunolide H positively correlates with AAB (coefficient +1.187), whereas Senkyunolide I exhibits a negative correlation (coefficient -0.199), producing opposing net effects on platelet function [1].

Cerebral Ischemic Stroke Models Requiring PI3K/Akt/NF-κB Pathway Activation

Senkyunolide H is specifically indicated for neuroprotection studies targeting PI3K/Akt/NF-κB signaling. In PC12 cells subjected to OGD, 100 µM SEH significantly reduces cell death through this pathway, an effect reversed by the PI3K inhibitor LY294002. This mechanism has been validated in vivo at 40 mg/kg in MCAO mouse models [1].

Structure-Activity Relationship Studies of (Z)-6,7-Dihydroxy Phthalides

Senkyunolide H serves as the prototypical (Z)-6,7-dihydroxy-6,7-dihydroligustilide isomer for SAR investigations. Its rank order as the second most potent anti-competent phthalide among eight tested compounds establishes it as the benchmark (Z)-isomer against which (E)-isomers (e.g., Senkyunolide I) and other structural analogs should be compared [1].

Technical Documentation Hub

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